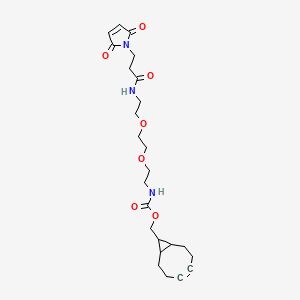
Mal-NH-PEG2-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-NH-PEG2-BCN is a heterobifunctional cross-linker widely used in protein modification and bioconjugation chemistry. This compound features a maleimide group that reacts with thiol groups and a bicyclo[6.1.0]nonyne (BCN) group that participates in click chemistry reactions. The polyethylene glycol (PEG) spacer provides added hydrophilicity, enhancing the solubility and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG2-BCN typically involves the following steps:
Activation of Polyethylene Glycol (PEG): The PEG chain is activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester, to form PEG-NHS.
Conjugation with Maleimide: The activated PEG-NHS is then reacted with a maleimide derivative to form PEG-maleimide.
Introduction of BCN Group: The PEG-maleimide is further reacted with a BCN derivative to introduce the BCN group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using NHS ester.
Conjugation and Purification: The activated PEG is conjugated with maleimide and BCN derivatives, followed by purification steps such as chromatography to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG2-BCN undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Click Chemistry Reaction: The BCN group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, and the reaction is typically carried out at a pH of 6.5 to 7.5.
Click Chemistry Reaction: Azide-containing compounds are used, and the reaction can be performed under mild conditions without the need for a catalyst.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a stable thioether linkage between the maleimide and thiol groups.
Click Chemistry Reaction: The major product is a triazole linkage formed between the BCN and azide groups.
Scientific Research Applications
Mal-NH-PEG2-BCN has a wide range of applications in scientific research, including:
Protein Modification: It is used to modify proteins by conjugating them with other molecules, such as fluorophores or drugs, for various biochemical studies.
Bioconjugation Chemistry: The compound is employed in bioconjugation reactions to link biomolecules, such as antibodies and peptides, to surfaces or other molecules.
Drug Delivery: this compound is used in the development of targeted drug delivery systems, where it helps in attaching therapeutic agents to specific targets.
Diagnostic Imaging: The compound is used in the preparation of imaging agents for diagnostic purposes, enhancing the specificity and sensitivity of imaging techniques.
Mechanism of Action
Mal-NH-PEG2-BCN exerts its effects through the following mechanisms:
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins or other biomolecules, forming stable thioether bonds. This reaction is highly specific and efficient, allowing for precise modification of target molecules.
Click Chemistry Reaction: The BCN group undergoes strain-promoted azide-alkyne cycloaddition with azide groups, forming triazole linkages.
Comparison with Similar Compounds
Mal-NH-PEG2-BCN is unique due to its combination of a maleimide group, a BCN group, and a PEG spacer. Similar compounds include:
Mal-NH-PEG2-Azide: This compound features an azide group instead of a BCN group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Mal-NH-PEG2-Alkyne: This compound has an alkyne group instead of a BCN group, allowing for CuAAC reactions with azides.
Mal-NH-PEG2-DBCO: This compound contains a dibenzocyclooctyne (DBCO) group, which also participates in SPAAC reactions but with different reactivity and stability compared to BCN.
This compound stands out due to its high reactivity, stability, and versatility in various bioconjugation and modification applications.
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCRQFMPRIJWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
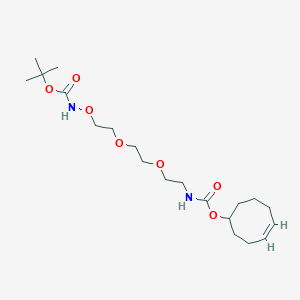
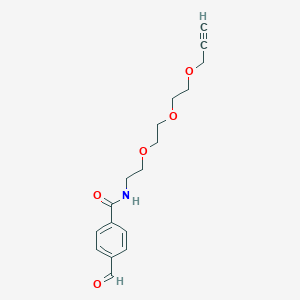
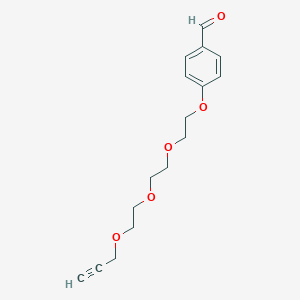
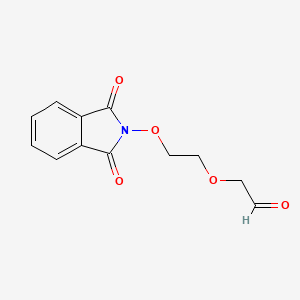
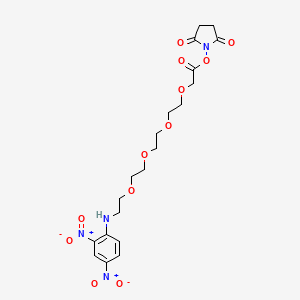
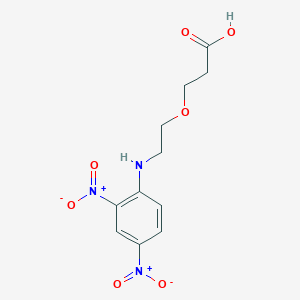
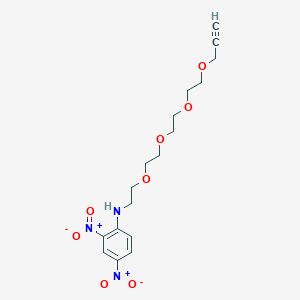
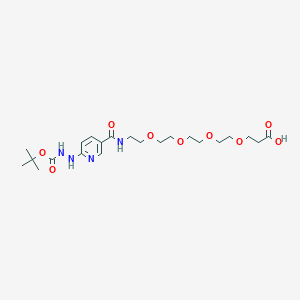
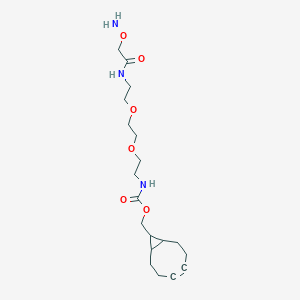
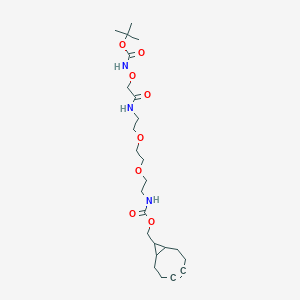
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)
